(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride, cis
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Overview
Description
(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride, cis is a synthetic organic compound that features a cyclobutane ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride, cis typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions.
Formation of the Carboxylic Acid Group: This can be done through oxidation reactions of primary alcohols or aldehydes.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the cyclobutane or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride, cis is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of cyclobutane and piperazine derivatives on biological systems.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1s,3s)-3-(piperidin-1-yl)cyclobutane-1-carboxylic acid: Similar structure but with a piperidine ring instead of piperazine.
(1s,3s)-3-(morpholin-1-yl)cyclobutane-1-carboxylic acid: Contains a morpholine ring instead of piperazine.
(1s,3s)-3-(piperazin-1-yl)cyclopentane-1-carboxylic acid: Features a cyclopentane ring instead of cyclobutane.
Uniqueness
The uniqueness of (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride, cis lies in its specific combination of a cyclobutane ring with a piperazine moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2751603-42-4 |
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Molecular Formula |
C9H18Cl2N2O2 |
Molecular Weight |
257.2 |
Purity |
95 |
Origin of Product |
United States |
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